5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole
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Overview
Description
5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole typically involves the following steps:
Methoxylation: The addition of a methoxy group to a phenyl ring.
Triazole Formation: The formation of the triazole ring through cyclization reactions.
Specific reaction conditions and reagents may vary depending on the desired yield and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
Cyclohexyl 3-methoxyphenyl ketone: Shares the cyclohexyl and methoxyphenyl groups but differs in the core structure.
N-cyclohexyl-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine: Contains a similar methoxyphenyl group but has an oxadiazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and the triazole ring, which may confer distinct properties and applications.
Properties
Molecular Formula |
C15H19N3O |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H19N3O/c1-19-13-9-5-8-12(10-13)15-16-14(17-18-15)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,16,17,18) |
InChI Key |
JUAVIOWGMDVLCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=N2)C3CCCCC3 |
Origin of Product |
United States |
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